molecular formula C14H11N3O2 B1417352 4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1152964-26-5

4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1417352
M. Wt: 253.26 g/mol
InChI Key: VVCAGJCSXGLCDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a piperazine derivative involved the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with SOCl2, using DMF as a catalyst3. However, the exact synthesis process for “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid” is not specified in the available resources.



Molecular Structure Analysis

The molecular structure of “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid” is not explicitly provided in the available resources. However, a similar compound, “4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid”, has a molecular weight of 264.284.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid” are not detailed in the available resources. However, compounds with similar structures have been involved in various chemical reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid” are not explicitly provided in the available resources. However, a similar compound, “4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid”, is a solid4.


Scientific Research Applications

Synthesis and Derivative Formation

  • Cyclization of pyrrolidinocarboxamide derivatives of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has been utilized in the synthesis of imminium salts, which were later transformed into corresponding ketones. These processes are fundamental in the synthesis of various heterocyclic compounds (Massa et al., 1990).

Antiviral Activity

  • A study on 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives revealed significant antiviral activities against viruses like Herpes simplex, Mayaro, and Vesicular stomatitis. This indicates the potential use of these compounds in developing antiviral drugs (Bernardino et al., 2007).

Antimicrobial Activity

  • Schiff bases of chitosan formed with heteroaryl pyrazole derivatives, including 1-phenyl-1H-pyrazole-4-carbaldehyde, have demonstrated antimicrobial activity against bacteria and fungi, highlighting their potential application in antimicrobial therapies (Hamed et al., 2020).

Optical and Electronic Applications

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating their potential use in optical limiting applications due to their significant nonlinear optical properties (Chandrakantha et al., 2013).

Structural and Theoretical Investigations

  • Detailed experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have been conducted to understand its molecular structure and properties, which are crucial for the development of various pharmaceutical and chemical applications (Viveka et al., 2016).

Safety And Hazards

The safety and hazards associated with “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid” are not specified in the available resources. However, Sigma-Aldrich, a supplier of similar compounds, states that they sell their products “as-is” and makes no representation or warranty with respect to the product1.


Future Directions

The future directions for research on “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid” are not specified in the available resources. However, similar compounds have shown potential in various biological activities, suggesting that further research could be beneficial6.


Please note that this analysis is based on the available resources and may not fully cover all aspects of “4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid”. For a more comprehensive analysis, consulting primary literature and experts in the field is recommended.


properties

IUPAC Name

4-(1-phenylpyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)13-8-15-7-12(13)10-6-16-17(9-10)11-4-2-1-3-5-11/h1-9,15H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCAGJCSXGLCDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=CNC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
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4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
4-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrrole-3-carboxylic acid

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